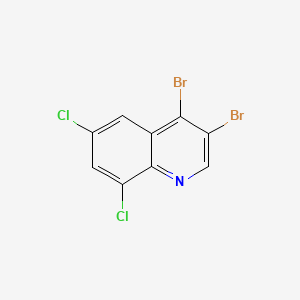
3,4-Dibromo-6,8-dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-6,8-dichloroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H3Br2Cl2N and its molecular weight is 355.838. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of dibromoquinoline compounds exhibit promising antimicrobial properties. For instance, studies have shown that quinoline derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions enhance their efficacy against pathogens .
Case Study:
A study evaluated the antibacterial activity of several quinoline derivatives, including 3,4-dibromo-6,8-dichloroquinoline. The results indicated a significant zone of inhibition against tested strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. The this compound compound has shown effectiveness in inhibiting cancer cell proliferation in various cell lines.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.167 | Induction of apoptosis |
| 6-Bromoquinoline | A549 | 0.094 | Cell cycle arrest |
| 4-Chloroquinoline | HeLa | 0.169 | Inhibition of DNA synthesis |
This table summarizes the inhibitory concentration (IC50) values for different quinoline derivatives against various cancer cell lines.
Photophysical Properties
The compound has been investigated for its photophysical properties as well. The introduction of electron-withdrawing groups like bromine and chlorine enhances its fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Case Study:
A recent study synthesized a series of quinoline-based probes incorporating this compound to evaluate their photophysical properties. These compounds demonstrated tunable fluorescence characteristics that are beneficial for sensor applications .
Synthesis of Novel Compounds
This compound serves as a versatile synthon in organic synthesis. It can be used to create more complex molecular architectures through coupling reactions.
Data Table: Synthetic Routes Involving Dibromoquinolines
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Coupling | This compound + amines | Novel quinolines | 68% |
| Halogenation | Quinoline + NBS | Dibromoquinolines | 31% |
The above table illustrates some synthetic routes where dibromoquinolines are employed to generate novel compounds with potential biological activity .
Eigenschaften
CAS-Nummer |
1210404-05-9 |
|---|---|
Molekularformel |
C9H3Br2Cl2N |
Molekulargewicht |
355.838 |
IUPAC-Name |
3,4-dibromo-6,8-dichloroquinoline |
InChI |
InChI=1S/C9H3Br2Cl2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |
InChI-Schlüssel |
FDXCLBGAZPTWNH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1Cl)N=CC(=C2Br)Br)Cl |
Synonyme |
3,4-Dibromo-6,8-dichloroquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















